
2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine is a perhalogenated heterocyclic compound. This compound is notable for its high degree of halogenation, which imparts unique chemical properties and reactivity. Perhalogenated compounds like this one are of significant interest in various fields of chemistry due to their stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine typically involves the halogenation of pyridine derivatives. The process often includes the use of chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, it is highly reactive towards nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: It can be reduced using agents like lithium aluminum hydride, leading to the formation of partially dehalogenated products.
Oxidation Reactions: Oxidizing agents can further modify the compound, although specific conditions and reagents depend on the desired outcome.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of materials with specific chemical resistance and stability.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with nucleophiles due to its electron-deficient nature. The multiple halogen atoms create a highly reactive site that can undergo various chemical transformations. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other perhalogenated pyridines and tetrahydropyridines, such as:
- Pentachloropyridine
- Tetrachloropyridine
- Pentafluoropyridine
Compared to these compounds, 2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
25552-48-1 |
|---|---|
Molekularformel |
C5Cl4F5N |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-2,3,4,5,6-pentafluoropyridine |
InChI |
InChI=1S/C5Cl4F5N/c6-2(11)1(10)15-5(9,14)4(8,13)3(2,7)12 |
InChI-Schlüssel |
POXFVEUVQMFNED-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


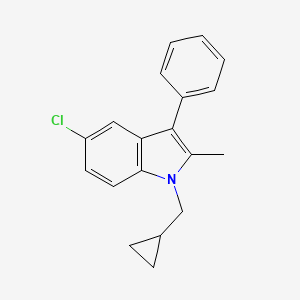
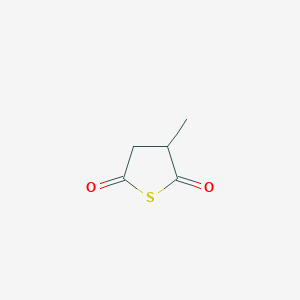

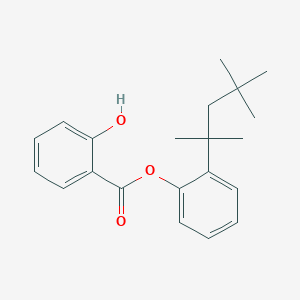
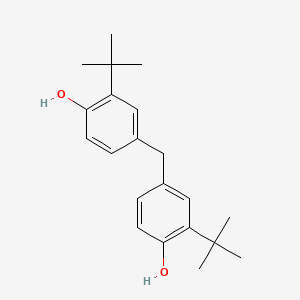
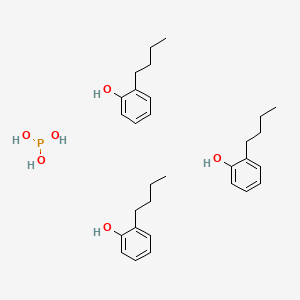
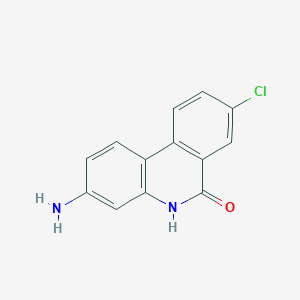
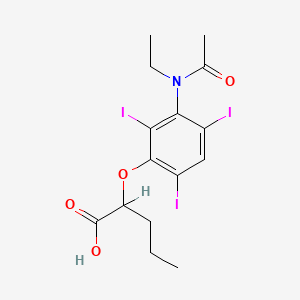
![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
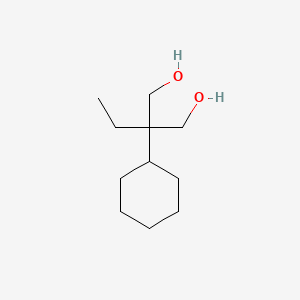
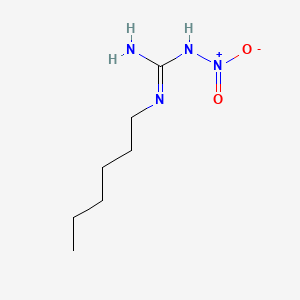
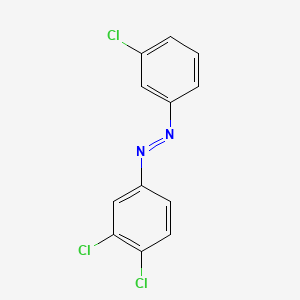

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)
